3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine and methyl substituents at specific positions
Properties
IUPAC Name |
3-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-4-3-6(9(14)15)13-8(11-4)7(10)5(2)12-13/h3H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHGKDGYGMKXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(=O)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-2,5-dimethylpyrazole with a suitable pyrimidine derivative in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Coupling Reactions: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In medicinal chemistry, its antitumor activity is attributed to its ability to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-Methyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: The bromine substituent may confer different electronic and steric properties compared to chlorine.
3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure includes a fused pyrazole and pyrimidine ring, with chlorine and methyl substituents that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology.
- IUPAC Name : this compound
- Molecular Formula : C9H8ClN3O2
- CAS Number : 932236-38-9
- InChI Key : LDHGKDGYGMKXRC-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it exhibits antitumor activity by inhibiting key enzymes involved in DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells. Research indicates that this compound can effectively inhibit various kinases associated with cancer progression, including BRAF(V600E) and EGFR .
Antitumor Activity
Several studies have demonstrated the antitumor potential of this compound:
- In Vitro Studies : In cultured cancer cell lines, this compound showed significant cytotoxicity against various cancer types. For instance, it was tested on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing a dose-dependent decrease in cell viability .
- Combination Therapy : The compound exhibited a synergistic effect when combined with doxorubicin in treating resistant breast cancer subtypes. The combination therapy improved overall efficacy and reduced side effects compared to single-agent treatments .
Other Biological Activities
Apart from its antitumor properties, this compound has shown promise in other areas:
- Antifungal Activity : Some pyrazole derivatives have displayed notable antifungal properties against phytopathogenic fungi .
- Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory activities, contributing to their potential use in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Substituents | Biological Activity |
|---|---|---|
| 3-Methyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | No chlorine | Lower reactivity |
| 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | Bromine instead of chlorine | Different electronic properties |
| 3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Carboxylic acid at different position | Altered interactions |
The presence of chlorine in the structure significantly enhances the compound's reactivity and biological activity compared to its analogs.
Q & A
Q. What synthetic methodologies are effective for preparing 3-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, and how can reaction conditions be optimized?
The compound can be synthesized via multicomponent reactions involving pyruvic acid derivatives, aldehydes, and aminoazoles under controlled conditions. For instance, microwave irradiation significantly accelerates heterocyclization steps compared to conventional heating, reducing reaction times from 180 minutes to 10–15 minutes while improving yields . Optimization should focus on solvent choice (e.g., pyridine or DMF for cyclization), temperature control, and stoichiometric ratios of precursors. Post-synthetic purification via recrystallization (e.g., ethanol/DMF mixtures) is critical for isolating high-purity products .
Q. How can structural confirmation and purity assessment be reliably performed for this compound?
Key techniques include:
- NMR spectroscopy : Compare experimental / NMR shifts with computed values to confirm substituent positions (e.g., distinguishing methyl groups at positions 2 and 5) .
- Mass spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) and detect potential impurities .
- Elemental analysis : Ensure agreement between calculated and observed C/H/N/O percentages (e.g., deviations <0.4% indicate high purity) .
Contradictions in spectral data may arise from tautomerism or residual solvents; repeating measurements in deuterated DMSO or CDCl can resolve ambiguities .
Q. What strategies improve solubility for in vitro bioactivity assays?
The carboxylic acid moiety enables salt formation with amines (e.g., triethylamine) to enhance aqueous solubility. Co-solvents like DMSO (1–10 mg/mL) or acetonitrile (0.1–1 mg/mL) are viable for stock solutions, but their concentrations must be minimized (<1% v/v) to avoid cellular toxicity . For pH-sensitive studies, buffer systems (e.g., PBS at pH 7.4) can stabilize the compound in physiological conditions .
Advanced Research Questions
Q. How can structural modifications at position 3 (chloro) or 7 (carboxylic acid) influence biological activity?
- Chloro substitution : Replacement with fluoroalkyl groups (e.g., –CF) increases lipophilicity, enhancing blood-brain barrier penetration for neuropharmacological targets like CRF1 receptors .
- Carboxylic acid derivatization : Conversion to amides (e.g., with 4,6-dimethylpyrimidin-2-amine) improves metabolic stability by blocking esterase-mediated hydrolysis .
Rational design should combine computational docking (e.g., AutoDock Vina) to predict binding affinity and synthetic feasibility assessments .
Q. What experimental approaches are suitable for evaluating its mechanism of action in cancer or enzyme inhibition?
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to measure ATP consumption in target kinases (e.g., ALDH1A3) .
- Cellular cytotoxicity : Perform MTT assays on cancer cell lines (e.g., glioblastoma U87-MG) with IC determination via nonlinear regression .
- CRF1 receptor binding : Radiolabel derivatives (e.g., -tagged analogs) for MicroPET imaging in rodent models to assess target engagement .
Q. How can crystallographic data resolve ambiguities in molecular conformation or intermolecular interactions?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths/angles and hydrogen-bonding patterns. For example, graph-set analysis (e.g., Etter’s rules) can classify H-bond motifs (e.g., R(8) rings) that stabilize crystal packing . Discrepancies between computational and experimental geometries may indicate dynamic effects in solution .
Q. How to address contradictions in reaction outcomes during scale-up or derivative synthesis?
- Byproduct identification : Use LC-MS to detect intermediates (e.g., aldol adducts in multicomponent reactions) and adjust stoichiometry .
- Kinetic vs. thermodynamic control : Microwave conditions favor kinetic products (e.g., pyrazolo[1,5-a]pyrimidine cores), while prolonged heating shifts equilibria toward thermodynamically stable pyrrolones .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to suppress side reactions during chlorination or methylation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
